Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1357147-44-4
VCID: VC2701738
InChI: InChI=1S/C12H19BrN4O2S/c1-12(2,3)19-11(18)17-6-4-5-16(7-8-17)10-15-14-9(13)20-10/h4-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCN(CC1)C2=NN=C(S2)Br
Molecular Formula: C12H19BrN4O2S
Molecular Weight: 363.28 g/mol

Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate

CAS No.: 1357147-44-4

Cat. No.: VC2701738

Molecular Formula: C12H19BrN4O2S

Molecular Weight: 363.28 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate - 1357147-44-4

Specification

CAS No. 1357147-44-4
Molecular Formula C12H19BrN4O2S
Molecular Weight 363.28 g/mol
IUPAC Name tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate
Standard InChI InChI=1S/C12H19BrN4O2S/c1-12(2,3)19-11(18)17-6-4-5-16(7-8-17)10-15-14-9(13)20-10/h4-8H2,1-3H3
Standard InChI Key LQQIYEAWAGAREX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCN(CC1)C2=NN=C(S2)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCCN(CC1)C2=NN=C(S2)Br

Introduction

Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate is identified by several standardized chemical identifiers. These identifiers allow for precise recognition across chemical databases and literature, ensuring consistent reference to this specific molecular entity.

Basic Identification

The compound has several standardized identifiers that distinguish it in chemical databases and literature:

ParameterInformation
CAS Number1357147-44-4
Molecular FormulaC₁₂H₁₉BrN₄O₂S
Molecular Weight363.28 g/mol
IUPAC Nametert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate
European Community (EC) Number937-742-8
MDL NumberMFCD21333198
ChEMBL IDCHEMBL3450773

The compound is also sometimes referred to as "1,1-Dimethylethyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)hexahydro-1H-1,4-diazepine-1-carboxylate" in some chemical databases .

Structural Representation

The molecular structure can be represented through several notation systems commonly used in chemistry:

Notation SystemRepresentation
SMILESCC(C)(C)OC(=O)N1CCCN(CC1)C2=NN=C(S2)Br
Standard InChIInChI=1S/C12H19BrN4O2S/c1-12(2,3)19-11(18)17-6-4-5-16(7-8-17)10-15-14-9(13)20-10/h4-8H2,1-3H3
Standard InChIKeyLQQIYEAWAGAREX-UHFFFAOYSA-N

The structure consists of a seven-membered diazepane ring (1,4-diazepane) connected to a five-membered thiadiazole ring. The thiadiazole ring contains a bromine substituent at position 5, while the diazepane nitrogen is protected by a tert-butyloxycarbonyl (Boc) group .

Physical and Chemical Properties

Understanding the physical and chemical properties of Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate provides insights into its behavior in various conditions and its potential applications in chemical synthesis and pharmaceutical development.

Spectroscopic Properties

Mass spectrometry data indicates specific patterns for this compound across various adducts:

Adductm/zPredicted CCS (Ų)
[M+H]+363.04848165.5
[M+Na]+385.03042164.8
[M+NH4]+380.07502167.4
[M+K]+401.00436167.9
[M-H]-361.03392163.7
[M+Na-2H]-383.01587166.2
[M]+362.04065164.0
[M]-362.04175164.0

These predicted collision cross-section (CCS) values provide valuable information for mass spectrometry-based identification and characterization of the compound .

Structural Features and Functional Groups

The complex structure of Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate contributes to its chemical behavior and potential biological activity. Understanding these structural features is essential for predicting its reactivity and applications.

Key Structural Components

The molecule consists of several important structural components:

  • 1,3,4-Thiadiazole Ring: A five-membered heterocyclic ring containing three nitrogen atoms and one sulfur atom, known for its biological activity.

  • 5-Bromo Substituent: The bromine atom at position 5 of the thiadiazole ring enhances reactivity and potential biological activity, making it suitable for further chemical modifications .

  • 1,4-Diazepane Ring: A seven-membered ring containing two nitrogen atoms, which provides a flexible scaffold for molecular interactions .

  • tert-Butyloxycarbonyl (Boc) Group: A protective group attached to one of the nitrogen atoms in the diazepane ring, which can be cleaved under specific conditions to allow further chemical modifications.

Functional Groups and Their Significance

  • Carboxylate Group: Influences solubility and interaction with biological systems, potentially enhancing water solubility in certain pH conditions .

  • tert-Butyl Group: Contributes to steric hindrance, affecting the compound's conformation and reactivity. This bulky group can also protect the carboxylate functionality from unwanted reactions .

  • Bromo Substituent: Serves as a potential site for further chemical modifications through various coupling reactions, making the compound valuable as a chemical building block.

  • Nitrogen Atoms: The multiple nitrogen atoms in the structure (four in total) can act as hydrogen bond acceptors, potentially enhancing interactions with biological targets .

Biological Activity

While specific biological activity data for Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate is limited, its structural components suggest potential biological roles and activities.

Chemical Stability

The stability of Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate under various conditions is an important consideration for its handling, storage, and application in chemical processes.

Hazard Information

Safety considerations are essential when handling any chemical compound, including Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate.

Hazard CategoryClassification
HazardIrritant

This classification indicates that the compound may cause irritation upon contact with skin, eyes, or respiratory system .

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